Methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Beta-hydroxy-3-epi-alpha-yohimbine is an organic compound belonging to the class of yohimbine alkaloids. It is a derivative of yohimbine, primarily found in the plant Rauvolfia vomitoria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves several steps, starting from yohimbine. The key steps include hydroxylation and epimerization. The hydroxylation process introduces a hydroxyl group at the 18th position, while epimerization changes the configuration at the 3rd position. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 18-Beta-hydroxy-3-epi-alpha-yohimbine is not extensively documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 18-keto-3-epi-alpha-yohimbine.
Reduction: Formation of 18-deoxy-3-epi-alpha-yohimbine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
18-Beta-hydroxy-3-epi-alpha-yohimbine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of yohimbine derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with adrenergic receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions such as erectile dysfunction and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves its interaction with adrenergic receptors. Unlike yohimbine, which primarily targets alpha-2 adrenergic receptors, 18-Beta-hydroxy-3-epi-alpha-yohimbine has a lower affinity for these receptors. This difference in receptor interaction may result in distinct pharmacological effects. The compound’s action on peripheral blood vessels and its potential to influence neurotransmitter release are areas of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another yohimbine derivative with similar pharmacological properties.
Corynanthine: A diastereoisomer of yohimbine with different receptor affinities
Uniqueness
18-Beta-hydroxy-3-epi-alpha-yohimbine is unique due to its specific stereochemistry and hydroxylation at the 18th position. These structural differences result in distinct biological activities and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZFQGCDSDHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.